molecular formula C6H8N6S B2637288 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 40535-09-9

4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2637288
CAS RN: 40535-09-9
M. Wt: 196.23
InChI Key: LXXGXEZHAPITAL-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Molecular Structure Analysis

The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Due to steric factors, the structure of these compounds is not coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes .

Scientific Research Applications

Synthesis and Characterization 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and characterized through various methods. A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized from the condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with various aromatic aldehydes. The structures of these compounds were elucidated using IR, 1H NMR, 13C NMR, and mass spectrometry (Karrouchi et al., 2016).

Antioxidant and Analgesic Activities The synthesized compounds were screened for in vivo analgesic and in vitro antioxidant activities. The results revealed significant analgesic and antioxidant properties, demonstrating the potential therapeutic applications of these compounds (Karrouchi et al., 2016).

Antibacterial, Anti-inflammatory, and Antioxidant Properties Another study synthesized 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols, showing that the compounds exhibited excellent anti-inflammatory, good antioxidant, and antibacterial activities against various pathogenic bacteria (Kate et al., 2018).

Antifungal, Anticancer, and Anti-inflammatory Activities S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol were synthesized, and their biological properties were researched. The compounds were studied for their potential anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Future Directions

The future directions for the research on pyrazole compounds include further exploration of their diverse biological activities. Several derivatives have shown cytotoxicity in the RKO cell line, suggesting potential applications in cancer treatment .

properties

IUPAC Name

4-amino-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S/c1-3-2-4(9-8-3)5-10-11-6(13)12(5)7/h2H,7H2,1H3,(H,8,9)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXGXEZHAPITAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
3
Citations
СO Федотов, АС Гоцуля - … питання фармацевтичної і …, 2023 - pharmed.zsmu.edu.ua
Materials and methods. The synthetic part of the study involved the sequential synthesis of the original compound 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1, 2, 4-triazole-3-thiol using a …
Number of citations: 0 pharmed.zsmu.edu.ua
SO Fedotov, AS Hotsulia - 2023 - dspace.zsmu.edu.ua
Materials and methods. The synthetic part of the study involved the sequential synthesis of the original compound 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1, 2, 4-triazole-3-thiol using a …
Number of citations: 0 dspace.zsmu.edu.ua
SO Fedotov, AS Hotsulia - pharmed.zsmu.edu.ua
Materials and methods. The synthetic part of the study involved the sequential synthesis of the original compound 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1, 2, 4-triazole-3-thiol using a …
Number of citations: 0 pharmed.zsmu.edu.ua

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